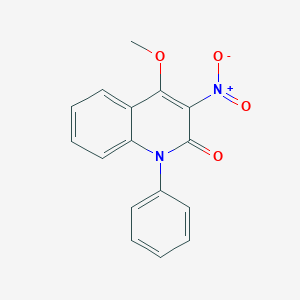
Silane, dicyclohexyldimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dicyclohexyldimethoxy- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C16H32O2Si. The compound is used as a coupling agent, adhesion promoter, and surface modifier in various industries, including the automotive, electronics, and construction industries.
科学的研究の応用
Silane, dicyclohexyldimethoxy- has various scientific research applications, including surface modification, material science, and nanotechnology. The compound is used as a coupling agent in the preparation of polymer composites, which are widely used in the automotive and aerospace industries. It is also used as an adhesion promoter in the bonding of different materials, such as ceramics and metals. Furthermore, Silane, dicyclohexyldimethoxy- is used as a surface modifier in the preparation of nanoparticles, which have various applications in drug delivery and imaging.
作用機序
The mechanism of action of Silane, dicyclohexyldimethoxy- is based on its ability to react with the surface of different materials, such as metals and ceramics. The compound contains a silane group, which is capable of forming covalent bonds with the surface of these materials. This results in the formation of a stable interface between the material and the surrounding environment. The stable interface improves the adhesion and mechanical properties of the material, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects:
There are no known biochemical and physiological effects of Silane, dicyclohexyldimethoxy- on living organisms. The compound is not used in any drug or medical applications and is only used in scientific research applications. Therefore, it is unlikely to have any direct or indirect effects on human health.
実験室実験の利点と制限
The advantages of using Silane, dicyclohexyldimethoxy- in lab experiments include its ability to improve the adhesion and mechanical properties of different materials, its ease of synthesis, and its compatibility with different solvents and reagents. The compound is also stable under various conditions and can be stored for an extended period without degradation.
The limitations of using Silane, dicyclohexyldimethoxy- in lab experiments include its high cost, its potential toxicity, and its limited availability. The compound is not readily available in the market and requires specialized equipment and expertise for its synthesis. Furthermore, the compound may be toxic if ingested or inhaled and requires proper handling and disposal.
将来の方向性
There are several future directions for the use of Silane, dicyclohexyldimethoxy- in scientific research applications. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications of the compound in the fields of biotechnology and medicine. For example, the compound may have potential applications in the preparation of biomaterials and drug delivery systems. Additionally, the compound may be used in the development of new imaging agents for diagnostic purposes.
特性
CAS番号 |
18551-20-7 |
|---|---|
製品名 |
Silane, dicyclohexyldimethoxy- |
分子式 |
C14H28O2Si |
分子量 |
256.46 g/mol |
IUPAC名 |
dicyclohexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
ZVMRWPHIZSSUKP-UHFFFAOYSA-N |
SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
正規SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
その他のCAS番号 |
18551-20-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

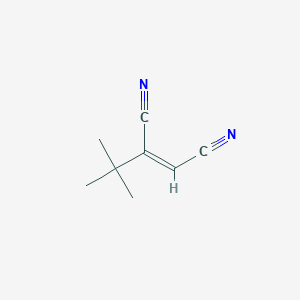



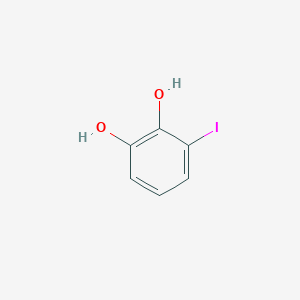
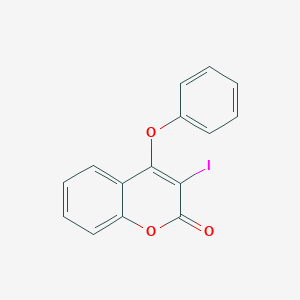
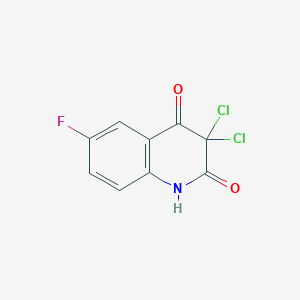
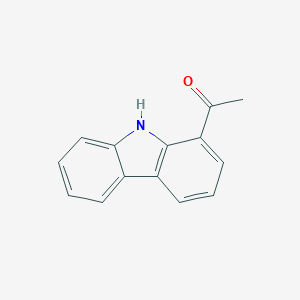
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
